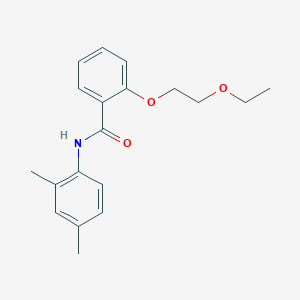![molecular formula C17H16FNO2 B268637 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has been extensively studied in the scientific community for its potential use in various applications. This compound is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cells and can be used in various types of cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
For the use of this compound include the development of more potent and selective inhibitors of the AKT signaling pathway and the investigation of its potential use in other diseases.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step involves the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid. The second step involves the reaction of 2-fluorobenzoyl chloride with 2-[(2-methylprop-2-en-1-yl)oxy]aniline to form 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Propiedades
Nombre del producto |
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Fórmula molecular |
C17H16FNO2 |
Peso molecular |
285.31 g/mol |
Nombre IUPAC |
2-fluoro-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,1,11H2,2H3,(H,19,20) |
Clave InChI |
KTAHASXVCJFNNJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
SMILES canónico |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)